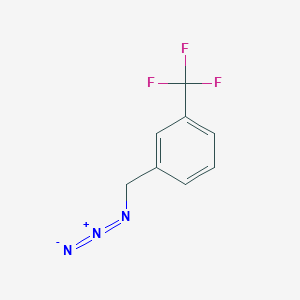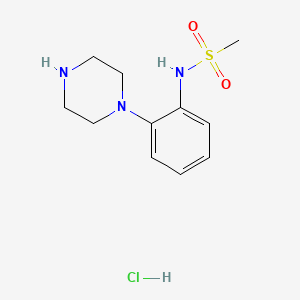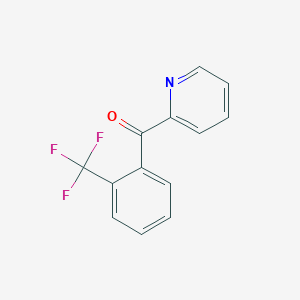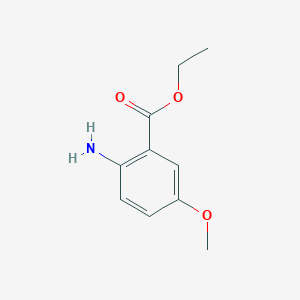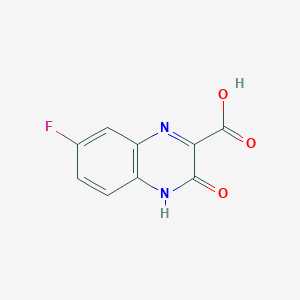
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various fluoroquinolone compounds, which are chemically related to quinoxaline derivatives. These compounds are known for their antibacterial properties and are used in therapy. The papers focus on the synthesis, reactions, and antibacterial activity of various substituted quinolone and naphthyridine derivatives, which are structurally similar to the quinoxaline compound .
Synthesis Analysis
The synthesis of fluoroquinolone derivatives often involves the construction of the quinoline or naphthyridine ring through intramolecular cyclization and the introduction of fluorine atoms at strategic positions to enhance antibacterial activity. For instance, compound 3 and 16, which are intermediates for quinolone antibacterial agents, were synthesized from m-fluorotoluene through cyclization and fluorination steps . Similarly, 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives were synthesized from dichloro-fluoronicotinic acid derivatives using Dieckmann-type cyclization .
Molecular Structure Analysis
The molecular structure of fluoroquinolone derivatives is characterized by the presence of a fluorine atom at the C-6 position and various substituents at the C-7 position. These substituents can be acyclic, heterocyclic, or contain functional groups like O, NH, or S. The presence of these substituents and the fluorine atom is crucial for the antibacterial activity of these compounds .
Chemical Reactions Analysis
Fluoroquinolones undergo various chemical reactions, including photoinduced C-F bond cleavage, which can lead to phototoxicity. For example, norfloxacin and enoxacin undergo heterolytic defluorination upon exposure to light, leading to the formation of phenols . Additionally, reactions of N-aminoquinolones with ketones have been studied, resulting in the synthesis of tricyclic compounds with potential antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones are influenced by their molecular structure. The presence of a fluorine atom and various substituents affects their solubility, stability, and reactivity. For example, the introduction of an electron-donating substituent can make the compound more photostable, as seen with ofloxacin . The antibacterial activity is also a significant property, with some derivatives showing superior activity compared to other compounds like nalidixic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a compound with significant applications in the synthesis of antibacterial agents. Research has shown its derivatives to be effective against various Gram-positive and Gram-negative bacterial strains, indicating its potential as a base for developing new antibacterial drugs. The structure-activity relationships of these compounds are also a key area of study, providing insights into optimizing their antibacterial efficacy (Kumar et al., 2014).
Antimycobacterial Activities
Studies have synthesized and evaluated novel fluoroquinolones derived from 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid for their effectiveness against Mycobacterium tuberculosis. These derivatives show promising in vitro and in vivo activities, indicating their potential as antimycobacterial agents. The research also includes testing for the ability to inhibit DNA gyrase activity, a key mechanism in combating bacterial infections (Senthilkumar et al., 2009).
Photostability and Phototoxicity
The photochemistry of fluorinated quinolone carboxylic acids, related to 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, has been explored to understand their photostability and phototoxicity. This research is crucial for developing safe and effective antibacterial drugs, as phototoxicity can be a significant concern in drug design (Fasani et al., 1999).
Novel Synthesis Methods
The synthesis of novel fluoroquinolones and their derivatives, which include the 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid structure, is a significant area of research. Developing efficient synthesis methods is crucial for producing these compounds at a scale suitable for further study and potential pharmaceutical applications (Zhang et al., 2019).
Antibacterial Agents and SAR
The development of quinolone antibiotics, including derivatives of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, has been focused on enhancing antibacterial activities. These efforts include studying the structure-activity relationships to understand how changes in the molecular structure affect antibacterial efficacy and spectrum (Matsumoto et al., 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-fluoro-3-oxo-4H-quinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-7(9(14)15)8(13)12-5/h1-3H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZKEQPMRAESGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614790 |
Source


|
| Record name | 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
CAS RN |
885271-79-4 |
Source


|
| Record name | 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)
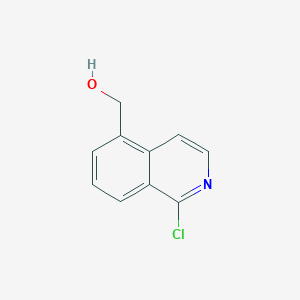

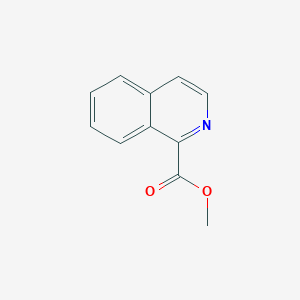
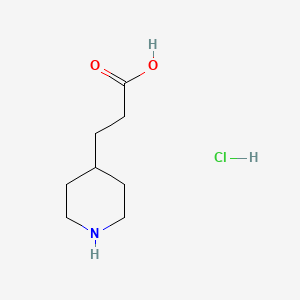
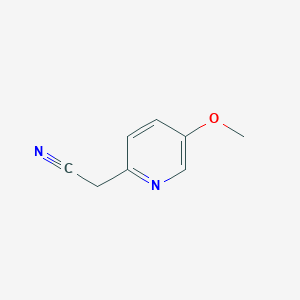
![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)

